5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the imidazo[1,5-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out in the presence of a catalyst and under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science applications, such as optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine derivatives
- Imidazo[1,2-a]pyridine analogues
Uniqueness
5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
5-bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H |
InChI Key |
SNIIUTSYHSKVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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